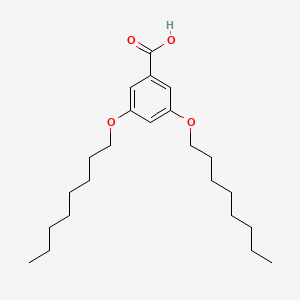

3,5-Bis(octyloxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 3,5-Bis(octyloxy)benzoic acid are not available, related compounds have been synthesized through various methods. For instance, hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid, 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid (H3(bcbob)), at different pH values were carried out, producing four new bcbob-based 3-D coordination polymers .Scientific Research Applications

Coordination Polymers and Photophysical Properties

Researchers have explored aromatic carboxylic acids, including derivatives similar to 3,5-Bis(octyloxy)benzoic acid, for their potential in creating lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and are promising in the field of materials science for their light harvesting capabilities (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Liquid Crystal Phase and Photopolymerization

The compound 3,5-Bis(octyloxy)benzoic acid has been utilized in complex formations exhibiting liquid crystal phases. This property is significant in materials science, particularly in the development of photopolymerizable materials (Kishikawa, Hirai, & Kohmoto, 2008).

Crystal Structure and Calcium Complexes

Research into 3,5-Bis(octyloxy)benzoic acid and its complexes with calcium has revealed unique crystalline forms and two-dimensional coordinating polymers. These findings have implications for understanding molecular arrangements in crystalline materials (Przybył, Zoń, & Janczak, 2013).

Synthesis and Applications in Polymer Science

The synthesis and application of 3,5-Bis(octyloxy)benzoic acid in the production of hyperbranched polyesters have been investigated. These polyesters have applications in various fields, including coatings and adhesives (Blencowe, Davidson, & Hayes, 2003).

Electrochemical and Optical Properties

Studies have also focused on the electrochemical and optical properties of benzooxadiazole-containing monomers, which are structurally related to 3,5-Bis(octyloxy)benzoic acid. These properties are essential for applications in electronic and optoelectronic devices (Goker, Hizalan, Udum, & Toppare, 2014).

properties

IUPAC Name |

3,5-dioctoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTPNZPXBSQFKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607226 |

Source

|

| Record name | 3,5-Bis(octyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(octyloxy)benzoic acid | |

CAS RN |

87963-85-7 |

Source

|

| Record name | 3,5-Bis(octyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)

![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)